Bienvenue dans la boutique en ligne BenchChem!

Diamminetetrachloroplatinum

Mutagenicity Bacterial reverse mutation DNA lesion equivalence

cis-Diamminetetrachloroplatinum(IV) (cis-[Pt(NH₃)₂Cl₄], CAS 16893-05-3) is the archetypal platinum(IV) coordination complex and the direct Pt(IV) prodrug of cisplatin. As an octahedral d⁶ complex with four equatorial chloride ligands and two axial ammine ligands in a cis configuration, it represents the simplest and most historically significant member of the Pt(IV) anticancer prodrug class.

Molecular Formula Cl4H4N2Pt
Molecular Weight 368.9 g/mol
CAS No. 16893-05-3
Cat. No. B101122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiamminetetrachloroplatinum
CAS16893-05-3
Synonymscis-DTP
diamminetetrachloroplatinum(II)
diamminetetrachloroplatinum(II), (cis)-isomer
diamminetetrachloroplatinum(II), (trans)-isomer
tetrachlorodiammineplatinum(II)
Molecular FormulaCl4H4N2Pt
Molecular Weight368.9 g/mol
Structural Identifiers
SMILES[NH2-].[NH2-].Cl[Pt+2](Cl)(Cl)Cl
InChIInChI=1S/4ClH.2H2N.Pt/h4*1H;2*1H2;/q;;;;2*-1;+6/p-4
InChIKeyRFNNCHFCDUQKFT-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Diamminetetrachloroplatinum(IV) (CAS 16893-05-3): A Prototypical Pt(IV) Prodrug for Anticancer Research & Preclinical Development


cis-Diamminetetrachloroplatinum(IV) (cis-[Pt(NH₃)₂Cl₄], CAS 16893-05-3) is the archetypal platinum(IV) coordination complex and the direct Pt(IV) prodrug of cisplatin [1]. As an octahedral d⁶ complex with four equatorial chloride ligands and two axial ammine ligands in a cis configuration, it represents the simplest and most historically significant member of the Pt(IV) anticancer prodrug class. Unlike its square-planar Pt(II) congener cisplatin, cis-[Pt(NH₃)₂Cl₄] is a kinetically inert prodrug that requires intracellular reductive activation to release the cytotoxic cisplatin species [2]. This prototypical prodrug scaffold serves as the foundational structural template against which all contemporary Pt(IV) drug candidates, including ormaplatin (tetraplatin) and iproplatin, are benchmarked [3].

Why cis-Diamminetetrachloroplatinum(IV) Cannot Be Interchanged with Cisplatin, Ormaplatin, or Iproplatin in Preclinical Studies


Although cis-diamminetetrachloroplatinum(IV), ormaplatin (Pt(dach)Cl₄), and iproplatin (cis,cis,trans-Pt(NH₃)₂Cl₂(OH)₂) all belong to the Pt(IV) prodrug class, their reduction kinetics, intracellular activation profiles, and DNA damage signatures diverge substantially. cis-[Pt(NH₃)₂Cl₄] is reduced by biological thiols ~5.5-fold faster than ormaplatin at physiological pH [1] and, unlike cisplatin, induces direct DNA strand breaks in vivo [2]. The trans stereoisomer trans-diamminetetrachloroplatinum(IV) is entirely devoid of antitumor activity despite comparable DNA platination levels [3]. These compound-specific differences in activation rate, DNA lesion landscape, and stereochemical dependence render the in-class platinum complexes non-interchangeable for rigorous structure–activity relationship studies, mechanism-of-action investigations, or standardized preclinical screening cascades.

Quantitative Differentiation Matrix for cis-Diamminetetrachloroplatinum(IV) (CAS 16893-05-3) Against Key Analogs


Mutagenicity Reduction Factor of 7× vs. Cisplatin at Equal DNA Lesion Load in E. coli

When bacteria were treated to yield equal numbers of platinum-DNA lesions, cis-diamminetetrachloroplatinum(IV) (DTP) exhibited 7-fold lower mutagenicity than cisplatin (DDP) and a 3.5-fold lower capacity to induce the recA protein [1]. This establishes that, per DNA adduct, the Pt(IV) prodrug generates a substantially attenuated SOS and mutagenic response compared to its direct Pt(II) analog.

Mutagenicity Bacterial reverse mutation DNA lesion equivalence RecA induction

Qualitative DNA Strand Break Induction vs. Cisplatin (Negative) in E. coli

cis-DTP (and iproplatin), both Pt(IV) compounds, produced DNA strand breaks in two independent assays (SOS induction and pBR322 plasmid gel electrophoresis) in E. coli, whereas cisplatin gave a negative result in both assays [1]. This directly demonstrates that Pt(IV) complexes can elicit a distinct type of DNA damage (strand breaks) not generated by Pt(II)-based drugs.

DNA strand breaks SOS induction Pt(IV)-specific DNA damage Agarose gel electrophoresis

~20× Higher Intracellular Accumulation but 50% Lower DNA Adduct Formation vs. Cisplatin in E. coli

After exposure to equal extracellular concentrations, the intracellular level of cis-DTP was an order of magnitude (>10×) greater than that of cisplatin; however, at matched intracellular drug concentrations, the Pt(IV) compound formed only half as many platinum-DNA lesions [1]. This indicates that the intracellular activation of cis-DTP to DNA-reactive species is the rate-limiting step that decouples uptake from DNA adduct formation.

Cellular uptake Platinum-DNA binding Intracellular drug concentration Adduct yield

Complete Loss of Antitumor Activity Upon trans-Stereoisomerization vs. cis-DTP

In Chinese hamster ovary (CHO) cells, the cis-isomers [cis-diamminedichloroplatinum(II) and cis-diamminetetrachloroplatinum(IV)] both demonstrated clear antitumor activity, whereas both trans stereoisomers [trans-diamminedichloroplatinum(II) and trans-diamminetetrachloroplatinum(IV)] were entirely inactive, despite binding of equal amounts of platinum to DNA [1]. This stark cis/trans activity dichotomy mirrors cisplatin and validates cis-DTP as the stereochemically requisite Pt(IV) reference standard.

Stereoisomer activity cis/trans selectivity CHO cell cytotoxicity Antitumor activity

~5.5-Fold Faster Reduction Rate by Cysteine vs. Ormaplatin at Physiological pH

At 37.0 °C and pH 7.40, the second-order rate constant for reduction of cis-[Pt(NH₃)₂Cl₄] by L-cysteine (the dominant plasma thiol reductant) is approximately 5.5-fold larger than that for ormaplatin (Pt(dach)Cl₄), and the extrapolated lifetime of both Pt(IV) prodrugs in human plasma is less than one minute [1]. This indicates that cis-DTP undergoes faster reductive activation than the diaminocyclohexane-based ormaplatin scaffold, a critical parameter governing the pharmacokinetics of tumor-selective activation strategies.

Reduction kinetics Plasma lifetime Prodrug activation Cysteine reactivity

≥98% Certified Purity with Batch-Level QC Documentation (HPLC, NMR, GC)

Commercially sourced cis-diamminetetrachloroplatinum(IV) for research use is available at standard purities of ≥98% (HPLC) or ≥99.9% (metals basis), with vendors providing batch-specific quality control documentation including HPLC, NMR, and GC analyses . This level of characterization and traceability is essential for reproducibility in preclinical pharmacology and analytical chemistry applications where trace metal impurities can confound bioassay results.

Purity specification Quality control Procurement standards Batch traceability

Defined Application Scenarios for cis-Diamminetetrachloroplatinum(IV) (CAS 16893-05-3) Grounded in Quantitative Evidence


Preclinical Pt(IV) Prodrug Activation Kinetics and Structure–Reactivity Relationship Studies

The well-characterized reduction kinetics of cis-DTP (second-order rate constants established for 15+ thiols at defined pH and ionic strength) make it the ideal benchmark substrate for quantitatively comparing novel Pt(IV) axial ligand designs. The compound's ~5.5-fold faster reduction by cysteine compared to ormaplatin [1] provides a directly measurable kinetic baseline for evaluating the effect of axial ligand modifications on bioreductive activation rate. Use cis-DTP as the unsubstituted tetrachloride reference in head-to-head kinetic panels when screening new Pt(IV) candidates to generate cross-study comparable reduction rate data.

DNA Damage Pathway Dissection (Pt(IV)-Specific Strand Break vs. Pt(II) Cross-Link Mechanisms)

Because cis-DTP induces DNA strand breaks detectable by both SOS induction and plasmid electrophoresis assays, whereas cisplatin does not [1], it is the compound of choice for studying Pt(IV)-specific DNA damage responses. This unique phenotype enables experiments designed to differentiate repair pathways activated by strand breaks (PARP, XRCC1) from those responding to cisplatin-type cross-links (NER, Fanconi anemia pathway), a distinction impossible to achieve using cisplatin or oxaliplatin alone.

Mutagenicity-Adjusted Cytotoxicity Screening in Bacterial and Mammalian Genotoxicity Assays

The 7-fold lower mutagenicity of cis-DTP versus cisplatin at matched DNA lesion loads [1] positions it as a critical control compound in genotoxicity screening batteries. Researchers assessing the mutagenic potential of novel platinum or metallodrug candidates should include cis-DTP to distinguish between DNA-damage-driven mutagenicity and cytotoxicity-independent genotoxic mechanisms, as its attenuated mutagenicity per adduct provides a mechanistically informative comparator.

Nanoparticle and Targeted Delivery Formulation Development Requiring High Drug Loading with Controllable Activation

The ~10-fold higher intracellular accumulation of cis-DTP relative to cisplatin [1], combined with its prodrug requirement for reductive activation, makes it an attractive payload for nanoparticle, liposomal, or antibody-drug conjugate (ADC) delivery platforms. The compound's availability at ≥99.9% metals-basis purity with batch-specific QC documentation supports stringent formulation quality requirements. Its sub-minute plasma half-life [2] necessitates encapsulation strategies that protect the prodrug from premature extracellular reduction, a design challenge directly testable using the cis-DTP scaffold.

Quote Request

Request a Quote for Diamminetetrachloroplatinum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.